(2-Fluoro-4-methoxyphenyl)methanamine
Overview
Description
(2-Fluoro-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10FNO It is a derivative of methanamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Fluoro-4-methoxyphenyl)methanamine involves the reaction of 2-fluoro-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically proceeds as follows:
Starting Materials: 2-fluoro-4-methoxybenzaldehyde, ammonia or an amine source, and a reducing agent such as sodium cyanoborohydride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Procedure: The 2-fluoro-4-methoxybenzaldehyde is mixed with the amine source and the reducing agent. The mixture is stirred until the reaction is complete, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines with different functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
(2-Fluoro-4-methoxyphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is employed in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals with specific functionalities.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine and methoxy substituents can influence the compound’s binding affinity and selectivity, affecting its pharmacological profile. The compound may interact with molecular targets such as neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-methylphenyl)methanamine
- (2-Fluoro-4-chlorophenyl)methanamine
- (2-Fluoro-4-nitrophenyl)methanamine
Uniqueness
(2-Fluoro-4-methoxyphenyl)methanamine is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. This combination can enhance its lipophilicity, metabolic stability, and ability to cross biological membranes. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in drug development and materials science.
Properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFBKZFZNVESRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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